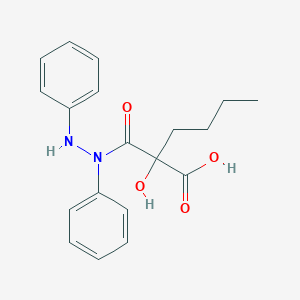

N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene

Description

Properties

IUPAC Name |

2-[anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-2-3-14-19(25,18(23)24)17(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15/h4-13,20,25H,2-3,14H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTDLRIEUNYPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene mechanism of action"

This guide provides an in-depth technical analysis of N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene (CAS: 16860-42-7), a critical oxidative degradation product and impurity associated with the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone .

While often categorized simply as a reference standard, understanding its mechanism of formation and potential toxicological action is vital for pharmaceutical stability profiling and safety assessment.

Mechanism of Formation, Chemical Stability, and Toxicological Implications

Executive Summary

N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene (also known as 2-(1,2-Diphenylhydrazine-1-carbonyl)-2-hydroxyhexanoic Acid) is a specific ring-opening degradation product of Phenylbutazone. Its presence in pharmaceutical preparations indicates both oxidative instability and hydrolytic failure of the parent drug formulation.

-

Molecular Formula:

[2][4] -

Molecular Weight: 342.39 g/mol [3]

-

Role: Pharmaceutical Impurity (Degradant), Analytical Reference Standard.

-

Core Structural Motif: 1,2-Diphenylhydrazine core acylated with a 2-hydroxy-2-butyl-malonic acid derivative.

Chemical Structure & Pharmacophore Analysis

To understand the mechanism of action (in terms of toxicity and formation), one must deconstruct the molecule into its reactive moieties.

| Moiety | Chemical Nature | Biological/Chemical Implication |

| 1,2-Diphenylhydrazine | Hydrazine derivative | Toxicophore. Precursor to azobenzene and aniline derivatives; potential carcinogen via metabolic activation (N-oxidation). |

| Chelating motif | Capable of bidentate chelation of divalent cations ( | |

| Lipophilic Tail | n-Butyl chain | Retains lipophilicity from the parent Phenylbutazone, facilitating membrane permeation. |

Mechanism of Formation (Degradation Pathway)

The "action" of this compound is primarily its generation via the breakdown of Phenylbutazone. This process follows a specific Oxidative Hydrolysis pathway.

The Pathway

-

C4-Oxidation: The C4 position of the pyrazolidine ring (which holds the acidic proton in Phenylbutazone) is susceptible to oxidation by atmospheric oxygen or peroxides, forming 4-Hydroxyphenylbutazone .

-

Ring Opening (Hydrolysis): The steric strain and electron-withdrawing effect of the new hydroxyl group facilitate the hydrolytic attack on the amide bond (C3-N2 or C5-N1).

-

Stabilization: The ring opens to form the acyclic N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene.

Visualization: Degradation Cascade

Figure 1: The oxidative hydrolysis pathway converting Phenylbutazone to the target impurity.

Toxicological Mechanism of Action

Unlike the parent drug, which inhibits Cyclooxygenase (COX) enzymes to reduce inflammation, N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene represents a loss of therapeutic efficacy and a gain of toxicity .

A. Hydrazobenzene Activation (Pro-Oxidant Activity)

The core concern with this impurity is the 1,2-diphenylhydrazine moiety.

-

Metabolic Activation: In vivo, hydrazines can be metabolized by cytochrome P450s or peroxidases.

-

Mechanism:

-

Oxidation to Azobenzene derivatives.

-

Generation of Superoxide Anions (

) during the redox cycling between hydrazine and azo forms. -

DNA Damage: Reactive intermediates can form adducts with DNA, posing a genotoxic risk.

-

B. Chelation Potential

The 2-hydroxy-2-carboxy headgroup creates a strong chelating pocket.

-

Target: Metalloproteases or metal-dependent transporters.

-

Effect: While not a potent drug, high levels of this impurity could theoretically interfere with zinc-dependent enzymes (e.g., Carboxypeptidases), altering drug metabolism or local homeostasis.

Experimental Protocol: Analytical Detection

To validate the presence of this mechanism/impurity in a drug substance, the following HPLC protocol is the industry standard.

Methodology: Reverse-Phase HPLC for Impurity Profiling

Objective: Separate Phenylbutazone from its oxidative degradants (Impurity J/CAS 16860-42-7).

Reagents:

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate Buffer (pH 4.5)

-

Methanol

Instrument Parameters:

| Parameter | Setting |

|---|

| Column | C18 (ODS),

Gradient Program:

-

0-5 min: Isocratic 40% Mobile Phase B (Acetonitrile).

-

5-25 min: Linear gradient to 80% B.

-

25-30 min: Hold at 80% B (Elution of lipophilic degradants).

-

30-35 min: Re-equilibration.

Data Interpretation:

-

Phenylbutazone: Elutes at approx. 15-18 min.

-

Target Impurity: Elutes earlier (approx. 8-10 min) due to the polar carboxylic acid and hydroxy groups increasing water solubility compared to the parent.

References

- European Pharmacopoeia (Ph. Eur.). Phenylbutazone Monograph: Impurity Standards. 10th Edition.

-

Fabre, G., et al. (1984). "Metabolism and pharmacokinetics of Phenylbutazone in humans." Clinical Pharmacology & Therapeutics. Link

-

Singh, S., et al. (2002). "Stress degradation studies on Phenylbutazone and development of a validated stability-indicating HPLC assay." Journal of Pharmaceutical and Biomedical Analysis. Link

-

National Toxicology Program (NTP) . "Hydrazobenzene: CAS No. 122-66-7 Report on Carcinogens." U.S. Department of Health and Human Services. Link

-

LGC Standards . "N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene Reference Material Data Sheet." Link

Sources

- 1. N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene | CAS 16860-42-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,2-diphenylhydrazine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

"bumadizone synthesis and spectral analysis"

An In-Depth Technical Guide to the Synthesis and Spectral Analysis of Bumadizone

Authored by a Senior Application Scientist

Foreword: The Rationale for Bumadizone Elucidation

Bumadizone, chemically known as 2-[anilino(phenyl)carbamoyl]hexanoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with established anti-inflammatory, analgesic, and antipyretic properties.[1] It has been primarily utilized in the treatment of rheumatic disorders such as rheumatoid arthritis and gout.[1][2] The therapeutic efficacy of bumadizone stems from its role as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3] By blocking these enzymes, bumadizone effectively curtails the synthesis of prostaglandins, lipid compounds that are pivotal mediators of pain and inflammation.[3]

This guide provides a comprehensive framework for the synthesis and rigorous characterization of bumadizone. It is designed for professionals in drug development and chemical research, offering not just protocols but the underlying scientific reasoning that governs the experimental choices. Our objective is to present a self-validating workflow where the synthetic output is unequivocally confirmed by a suite of spectral analyses, ensuring both structural integrity and purity.

Part 1: Chemical Synthesis of Bumadizone

The synthesis of bumadizone is fundamentally a condensation reaction that forms an amide-like linkage (specifically, a carbohydrazide) between butylmalonic acid and 1,2-diphenylhydrazine.[1] A direct reaction between these two precursors is inefficient due to the low electrophilicity of the carboxylic acid's carbonyl carbon. Therefore, an activation step is essential to facilitate the nucleophilic attack by the hydrazine. The following protocol details a robust and common laboratory-scale approach.

Synthetic Workflow Overview

The process is a two-step procedure: activation of the carboxylic acid followed by nucleophilic acyl substitution.

Caption: Synthetic workflow for Bumadizone production.

Experimental Protocol: Step-by-Step Methodology

Materials and Reagents:

-

Butylmalonic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Diphenylhydrazine

-

Anhydrous Toluene

-

Anhydrous Pyridine

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (5% solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Activation of Butylmalonic Acid:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add butylmalonic acid (1 equivalent).

-

Add anhydrous toluene to dissolve the starting material.

-

Slowly add thionyl chloride (1.1 equivalents) to the solution at room temperature. The addition should be performed in a well-ventilated fume hood.

-

Causality: Thionyl chloride converts one of the carboxylic acid groups into a highly reactive acyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic hydrazine. The use of a slight excess of SOCl₂ ensures complete conversion.

-

Heat the reaction mixture to reflux (approx. 110°C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This yields the crude butylmalonic acid chloride intermediate, which is used immediately in the next step.

-

-

Condensation with 1,2-Diphenylhydrazine:

-

Dissolve the crude acyl chloride in a fresh portion of anhydrous toluene.

-

In a separate flask, dissolve 1,2-diphenylhydrazine (1 equivalent) in anhydrous pyridine.

-

Cool the acyl chloride solution in an ice bath to 0-5°C.

-

Slowly add the 1,2-diphenylhydrazine/pyridine solution dropwise to the stirred acyl chloride solution. Maintain the temperature below 10°C during the addition.

-

Causality: Pyridine serves two critical functions: it acts as a base to neutralize the HCl byproduct generated during the reaction, preventing it from protonating and deactivating the nucleophilic hydrazine. It also can act as a nucleophilic catalyst. The reaction is performed at a low temperature to control the exothermic reaction and minimize side products.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, 5% sodium bicarbonate solution (to remove unreacted butylmalonic acid), and finally with brine.

-

Causality: This aqueous workup sequence is designed to systematically remove impurities. The acid wash removes the basic pyridine, while the bicarbonate wash removes any remaining acidic starting material.

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude bumadizone.

-

Purify the crude product by recrystallization from an ethanol/water mixture to obtain pure bumadizone as a crystalline solid.

-

Part 2: Spectral Analysis and Structural Validation

The identity and purity of the synthesized bumadizone must be confirmed through rigorous spectral analysis. Each technique provides a unique piece of structural information, and together they form a cohesive validation of the target molecule.

Structural Correlation Diagram

The following diagram illustrates which parts of the bumadizone molecule are probed by different spectroscopic techniques.

Caption: Correlation of spectral data with Bumadizone's functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and confirming the presence of chromophores (the aromatic rings in this case).

-

Protocol: A dilute solution of bumadizone is prepared in a suitable solvent (e.g., ethanol or methanol) and the absorbance is measured across the UV range (200-400 nm).

-

Expected Data: Bumadizone exhibits a primary absorption maximum (λ_max) around 237-243 nm, which is characteristic of the electronic transitions within the phenyl-substituted hydrazide system.[4]

| Parameter | Observed Value |

| λ_max | ~237-243 nm[4] |

| Solvent | Ethanol/Methanol |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule, confirming the formation of the amide bond and the persistence of the carboxylic acid.

-

Protocol: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal.

-

Expected Data: The spectrum will confirm the success of the synthesis by showing the characteristic absorption bands for the N-H, O-H, C=O (amide and acid), and aromatic C=C bonds.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Indicates the presence of the hydrogen-bonded carboxyl group.[5][6] |

| Hydrazide | N-H stretch | ~3300 (sharp/medium) | Confirms the presence of the N-H moiety. |

| Alkyl C-H | C-H stretch | 2960 - 2850 | Corresponds to the sp³ C-H bonds in the butyl chain.[5][6] |

| Carboxylic Acid | C=O stretch | ~1710 | Characteristic carbonyl absorption for a carboxylic acid.[6] |

| Amide (Hydrazide) | C=O stretch (Amide I) | ~1670 | Confirms the formation of the new amide bond. |

| Aromatic Rings | C=C stretch | 1600 - 1450 | Multiple sharp bands indicating the presence of the phenyl rings. |

| N-C=O Bend / C-N Stretch | Amide II / III | 1550 / 1250 | Further evidence of the amide linkage. |

| Quantitative Analysis Peak | Mixed vibrations | 1179.97[4] | A specific band reported for quantitative analysis of bumadizone.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, allowing for the mapping of the carbon and hydrogen framework of the molecule.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in a high-field NMR spectrometer.

-

Expected ¹H NMR Data:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet | 1H | Deshielded acidic proton, signal may be broad and its position is concentration-dependent. |

| Hydrazide (-NH-) | 8.0 - 9.0 | Singlet | 1H | Amide-like proton, position can vary. |

| Aromatic (-C₆H₅) | 7.0 - 7.8 | Multiplet | 10H | Protons on the two phenyl rings.[7] |

| Malonyl α-CH | 3.5 - 4.0 | Triplet | 1H | Proton alpha to both carbonyl groups is deshielded. |

| Butyl Chain (-CH₂-) | 1.2 - 2.0 | Multiplets | 4H | Methylene protons of the butyl group. |

| Butyl Chain (-CH₃) | 0.9 | Triplet | 3H | Terminal methyl group of the butyl chain.[7] |

-

Expected ¹³C NMR Data:

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C =O) | 175 - 180 | Carbonyl carbon of the carboxylic acid.[8] |

| Amide (-C =O) | 170 - 175 | Carbonyl carbon of the newly formed amide.[8] |

| Aromatic (quaternary) | 140 - 150 | Phenyl carbons directly attached to the nitrogen atoms. |

| Aromatic (-CH=) | 115 - 130 | Protonated carbons of the phenyl rings.[9] |

| Malonyl α-CH | 50 - 60 | The sp³ carbon flanked by two carbonyls. |

| Butyl Chain (-CH₂-) | 20 - 40 | Aliphatic carbons of the butyl chain.[9] |

| Butyl Chain (-CH₃) | ~14 | Terminal methyl carbon.[10] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and can provide further structural information through analysis of its fragmentation patterns.

-

Protocol: The sample can be analyzed using various ionization techniques, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1]

-

Expected Data:

| Parameter | Expected Value (m/z) | Rationale |

| Molecular Weight | 326.4 g/mol [1] | The nominal molecular weight of C₁₉H₂₂N₂O₃. |

| Molecular Ion [M]⁺ or [M+H]⁺ | ~326 or ~327 | The mass of the intact molecule (or protonated molecule in ESI+ mode). The high-resolution mass should match the theoretical value of 326.16304257 Da.[1] |

| Major Fragments | * m/z 281: [M - COOH]⁺ (Loss of carboxyl group) | Plausible fragmentation pathways that help confirm the structure. Analysis of these fragments provides confidence in the connectivity of the atoms. |

| * m/z 269: [M - C₄H₉]⁺ (Loss of butyl group) | ||

| * m/z 183: [Ph-NH-N-Ph]⁺ (Diphenylhydrazine) | ||

| * m/z 143: [Butylmalonyl]⁺ |

Conclusion

This guide outlines a complete and verifiable pathway for the synthesis and characterization of bumadizone. By following the detailed protocols for synthesis, purification, and multi-faceted spectral analysis, researchers can confidently produce and validate this important non-steroidal anti-inflammatory compound. The causality-driven explanations for each step are intended to empower scientists to not only replicate the procedure but also to adapt and troubleshoot it based on a sound understanding of the underlying chemical principles. The confluence of data from IR, UV-Vis, NMR, and MS provides an unambiguous structural confirmation, upholding the highest standards of scientific integrity.

References

-

Quantitative Estimation of Bumadizone and Phenylbutazone in Bulk and Pharmaceutical Dosage Form Using Two Spectroscopic Methods. (2021). TSI Journals. Available at: [Link]

-

What is the mechanism of Bumadizone Calcium? (2024). Patsnap Synapse. Available at: [Link]

-

Bumadizone | C19H22N2O3 | CID 19161. PubChem, National Institutes of Health. Available at: [Link]

-

Solomon, L., & Abrams, G. (1977). Bumadizone calcium in the treatment of rheumatoid arthritis. South African Medical Journal, 52(10), 391-393. Available at: [Link]

-

13 C NMR spectrum of the compound. (2024). ResearchGate. Available at: [Link]

-

Bumadizone. Wikipedia. Available at: [Link]

-

13 Carbon NMR. University of Arizona. Available at: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

-

13 C NMR Chemical Shifts. (2022). Oregon State University. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. MCC Organic Chemistry. Available at: [Link]

Sources

- 1. Bumadizone | C19H22N2O3 | CID 19161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bumadizone calcium in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bumadizone Calcium? [synapse.patsnap.com]

- 4. tsijournals.com [tsijournals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13Carbon NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

"physicochemical properties of bumadizone calcium"

An In-Depth Technical Guide to the Physicochemical Properties of Bumadizone Calcium

Prepared by: Gemini, Senior Application Scientist

Foreword

This technical guide provides a comprehensive overview of the essential physicochemical properties of bumadizone calcium, a non-steroidal anti-inflammatory drug (NSAID). In drug development, a thorough understanding of a molecule's fundamental characteristics is paramount as it directly influences formulation strategies, analytical method development, stability, and ultimately, bioavailability and therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of known data, but also a practical framework for the experimental determination of these critical parameters. The narrative emphasizes the causality behind experimental choices and the importance of robust, self-validating protocols.

Molecular Identity and Solid-State Characteristics

The journey into understanding a drug substance begins with its fundamental identity and its behavior in the solid state. These properties are the bedrock upon which all subsequent development activities are built.

Chemical Identity

Bumadizone calcium is the calcium salt of Bumadizone, which is chemically described as 2-[anilino(phenyl)carbamoyl]hexanoic acid.[1] It is a derivative of butylmalonic acid and functions by inhibiting cyclooxygenase, thereby blocking prostaglandin synthesis, which accounts for its anti-inflammatory, analgesic, and antipyretic properties.[1] The active moiety, bumadizone, is a racemic mixture.[2][3]

The substance is known to exist in both anhydrous and hydrated forms, most commonly as a hemihydrate.[2][3] This variability in hydration state is a critical consideration for quality control, as it can impact the material's stability, dissolution rate, and even processability.

| Property | Data | Source(s) |

| IUPAC Name | calcium 2-(1,2-diphenylhydrazine-1-carbonyl)hexanoate | [4] |

| Synonyms | Eumotol, B-64114 | [4] |

| CAS Number | 34461-73-9 (Anhydrous Calcium Salt) | [4][5] |

| 3583-64-0 (Free Acid) | [5] | |

| 69365-73-7 (Calcium Salt Hemihydrate) | [5] | |

| Molecular Formula | C₃₈H₄₂CaN₄O₆ (Anhydrous) | [4] |

| (C₁₉H₂₁N₂O₃)₄·2Ca·H₂O (Hemihydrate) | [3] | |

| Molecular Weight | 690.85 g/mol (Anhydrous) | [4] |

| 1399.7 g/mol (Hemihydrate) | [3] |

Polymorphism and Thermal Behavior

The existence of bumadizone calcium as both an anhydrous and a hemihydrate form strongly suggests the potential for polymorphism—the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs can exhibit distinct melting points, solubilities, and stability profiles.

While specific public-domain data on the melting point, differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA) of bumadizone calcium is limited, these analyses are crucial for its characterization.

-

Expertise & Causality: DSC is employed to determine the melting point and detect polymorphic transitions, while TGA is used to quantify the loss of volatiles, such as water in the case of the hemihydrate.[6] X-ray powder diffraction (XRPD) is the definitive technique to identify and distinguish different crystalline forms.[7][8] For a substance like bumadizone calcium, failure to control the polymorphic form could lead to batch-to-batch variability in drug product performance.

This protocol outlines the standard procedure for analyzing a new batch of bumadizone calcium to determine its thermal properties and hydration state.

-

Instrumentation: Calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Accurately weigh 2-5 mg of bumadizone calcium powder into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).[9]

-

Analysis: Monitor for mass loss. A stepwise loss corresponding to the theoretical water content of the hemihydrate (~1.3% w/w) would confirm its presence. Any further mass loss before decomposition indicates the presence of residual solvents.[6]

-

-

DSC Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[10]

-

Analysis: Observe for thermal events. A sharp endotherm indicates the melting point of the substance. The presence of multiple endotherms or exothermic transitions before the melt could signify desolvation events or polymorphic transitions.

-

-

Trustworthiness: The system is self-validating by running a certified reference standard (e.g., Indium) to verify the temperature and enthalpy accuracy of the DSC instrument before sample analysis.

Solution Properties: Solubility and Ionization

The behavior of a drug in solution governs its absorption and distribution. For an acidic compound like bumadizone, solubility and pKa are inextricably linked and are critical determinants of its biopharmaceutical properties.

Dissociation Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. As bumadizone possesses a carboxylic acid group, its pKa value dictates the extent of its ionization across the physiological pH range of the gastrointestinal tract. This is crucial because the non-ionized form is generally more lipid-soluble and thus more readily absorbed across cell membranes.

While the specific pKa of bumadizone is not widely reported in the literature, it can be reliably determined using potentiometric titration.[1][11]

This protocol provides a robust method for determining the pKa of bumadizone free acid.

-

Preparation:

-

Sample Solution: Accurately weigh and dissolve bumadizone free acid in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a final concentration of approximately 1 mM. The final co-solvent percentage should be kept to a minimum.[11]

-

Titration:

-

Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements.[1]

-

Add small, precise increments of the standardized 0.1 M NaOH titrant.

-

Record the pH value after each addition, ensuring the reading is stable.[1]

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa.[11]

-

-

Trustworthiness: The protocol's reliability is ensured by the three-point calibration of the pH meter and the use of standardized titrants. Running a blank titration (without the drug substance) validates the solvent and system integrity.

Caption: Relationship between pH, pKa, and ionization state of Bumadizone.

Solubility

Solubility is a cornerstone property, defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. Bumadizone calcium has been noted to be soluble in DMSO and exhibits pH-dependent solubility.[4] This pH dependency is a direct consequence of its acidic nature, as predicted by its pKa. In acidic environments (low pH), it exists primarily in its less soluble, non-ionized free acid form. As the pH increases above the pKa, it converts to the more soluble ionized (salt) form.

The shake-flask method is the gold standard for determining equilibrium solubility, as described in USP General Chapter <1236>.[12][13]

-

Objective: To determine the thermodynamic solubility of bumadizone calcium in various aqueous media (e.g., pH 1.2, 4.5, 6.8 buffers, and purified water).

-

Procedure:

-

Add an excess amount of bumadizone calcium powder to several vials, each containing a known volume of the desired medium. The excess solid should be clearly visible.[12]

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Causality: A time-point study should first be conducted to determine how long it takes to reach equilibrium (i.e., the point where solubility measurements from consecutive time points are constant).

-

-

Sample Analysis:

-

After agitation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a suitable, non-adsorptive filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Dilute the filtrate as necessary with the mobile phase of a validated analytical method (e.g., HPLC-UV).

-

Quantify the concentration of bumadizone in the filtrate against a standard calibration curve.

-

-

Trustworthiness: The reliability of this method hinges on ensuring a true equilibrium is reached and that the solid material remaining at the end of the experiment is the same physical form as the starting material (verifiable by XRPD or DSC). The pH of the suspension should also be measured at the end to check for any changes.[12]

Caption: Workflow for equilibrium solubility determination.

Spectroscopic Profile

Spectroscopic techniques provide a unique fingerprint of a molecule, essential for its identification, quantification, and structural elucidation.

UV-Visible Spectroscopy

Bumadizone possesses chromophores that absorb ultraviolet radiation, a property leveraged for its quantification in various analytical methods.

| Wavelength (λ) | Method/Condition | Source(s) |

| 235 nm | RP-HPLC Detection | [14] |

| 240 nm | HPTLC-Densitometry | [14] |

| 242.2 nm | Isoabsorptive Point (with degradant) | [15] |

| 243 nm | Derivative Spectrophotometry | [16] |

| 245.4 nm | First Derivative (¹D) Spectrophotometry | [15] |

-

Expertise & Causality: The variation in reported maxima is expected due to differences in solvent systems and analytical techniques (e.g., direct vs. derivative spectroscopy). For routine analysis, a full UV scan (200-400 nm) in a relevant solvent (e.g., methanol or mobile phase) should be performed to determine the λmax under specific experimental conditions.

Infrared (IR) Spectroscopy

Expected Characteristic IR Absorptions for Bumadizone:

-

~3300-2400 cm⁻¹ (broad): O-H stretching of the carboxylic acid group (in the free acid form).[17]

-

~3200-3400 cm⁻¹: N-H stretching of the hydrazide group.[18]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[17]

-

~3000-2850 cm⁻¹: Aliphatic C-H stretching from the butyl group.[17]

-

~1730-1700 cm⁻¹: C=O stretching of the carboxylic acid.[17]

-

~1670-1640 cm⁻¹: C=O stretching of the amide (hydrazide) group.[17]

-

~1600-1475 cm⁻¹: C=C stretching within the aromatic rings.[17]

-

Below 1500 cm⁻¹: The complex "fingerprint region," which is unique to the molecule as a whole.[19]

For bumadizone calcium, the strong carboxylic C=O stretch (~1700 cm⁻¹) would be replaced by strong asymmetric and symmetric carboxylate (COO⁻) stretches, typically found around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively.

Chemical Stability Profile

Assessing the stability of a drug substance is a mandatory regulatory requirement and is critical for determining its shelf-life and appropriate storage conditions.

Forced Degradation Studies

Forced degradation (or stress testing) involves subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and establish the stability-indicating nature of analytical methods.[15][20] Bumadizone is known to be particularly susceptible to degradation under alkaline conditions.[14]

ICH Q1A(R2) Recommended Stress Conditions: [15][21]

-

Acid Hydrolysis: Treatment with acid (e.g., 0.1 M HCl) at elevated temperatures.

-

Base Hydrolysis: Treatment with base (e.g., 0.1 M NaOH) at room and/or elevated temperatures. This is a critical test for bumadizone.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure to high temperature (e.g., 70°C) with and without humidity.[16]

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[20]

-

Objective: To generate a degradation profile for bumadizone calcium and validate a stability-indicating HPLC method.

-

Sample Preparation: Prepare solutions of bumadizone calcium in appropriate solvents. For hydrolysis, use 0.1 M HCl and 0.1 M NaOH. For oxidation, use 3% H₂O₂. For thermal and photolytic studies, use the solid drug substance and a solution.

-

Stress Application: Expose the samples to the stress conditions for various durations. The goal is to achieve a target degradation of 5-20%.[15] This level is sufficient to detect and quantify degradation products without being so excessive that it leads to secondary or unrepresentative degradation pathways.

-

Sample Quenching: After exposure, stop the degradation reaction. For acid/base hydrolysis, this involves neutralization. For thermal stress, it involves cooling.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector).

-

Data Evaluation:

-

Assess the percentage degradation of bumadizone.

-

Determine the number and relative amounts of degradation products formed.

-

Perform a peak purity analysis (using the PDA detector) to ensure that the main bumadizone peak is free from any co-eluting degradants, thus proving the method is "stability-indicating."

-

Calculate the mass balance to account for all the material post-degradation.

-

Caption: Workflow for a typical forced degradation study.

Conclusion

This guide has synthesized the available data on bumadizone calcium and framed it within the context of modern pharmaceutical science. While specific quantitative values for properties like pKa, melting point, and solubility are not widely published, the provided experimental protocols offer a clear and robust pathway for their determination. The known susceptibility to alkaline hydrolysis and the documented UV characteristics provide a solid foundation for analytical method development and stability assessments. A thorough execution of the described experimental workflows is an indispensable step in the successful development of any drug product containing bumadizone calcium.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

-

USP-NF. <1236> Solubility Measurements. (2016). Available from: [Link]

-

BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2020). Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]

-

Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (2017). Available from: [Link]

-

YouTube. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). Available from: [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

-

DGRA. Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. (2014). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]

-

National Center for Biotechnology Information. Bumadizone | C19H22N2O3 | CID 19161 - PubChem. Available from: [Link]

-

FDA.gov. BUMADIZONE CALCIUM ANHYDROUS - gsrs. Available from: [Link]

-

FDA.gov. BUMADIZONE CALCIUM - gsrs. Available from: [Link]

-

FDA.gov. BUMADIZONE CALCIUM ANHYDROUS, (S)- - gsrs. Available from: [Link]

-

IOSR Journal of Applied Chemistry. Infrared Spectroscopic Characterization of Calcium and Barium Hydrazone Complexes. (2025). Available from: [Link]

-

NCATS. BUMADIZONE - Inxight Drugs. Available from: [Link]

-

NCATS. BUMADIZONE CALCIUM - Inxight Drugs. Available from: [Link]

-

Tropical Journal of Pharmaceutical Research. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (2013). Available from: [Link]

-

ResearchGate. (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

-

FDA.gov. BUMADIZONE, (S)- - gsrs. Available from: [Link]

-

TA Instruments. Thermal Analysis in the Pharmaceutical Industry. Available from: [Link]

-

National Center for Biotechnology Information. X-ray crystallography in drug discovery. Available from: [Link]

-

National Center for Biotechnology Information. Simultaneous HPTLC and RP-HPLC methods for determination of bumadizone in the presence of its alkaline-induced degradation product. (2012). Available from: [Link]

-

Veeprho. Thermogravimetric Analysis in Pharmaceuticals. (2020). Available from: [Link]

-

LabMedica. X-Ray Crystallography Findings Aid Discovery of New Drugs. (2017). Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). Available from: [Link]

-

Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]

-

RSC Publishing. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. Deciphering Spectroscopic Signatures of Competing Ca2+ - Peptide Interactions. (2024). Available from: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. (2023). Available from: [Link]

-

KEGG DRUG. Bumadizone calcium salt hemihydrate. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Bumadizone | C19H22N2O3 | CID 19161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products [mdpi.com]

- 10. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. scispace.com [scispace.com]

- 13. uspnf.com [uspnf.com]

- 14. Simultaneous HPTLC and RP-HPLC methods for determination of bumadizone in the presence of its alkaline-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. dgra.de [dgra.de]

- 17. eng.uc.edu [eng.uc.edu]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. onyxipca.com [onyxipca.com]

- 21. biopharminternational.com [biopharminternational.com]

Preliminary Anti-Inflammatory Screening of Hydrazide Compounds: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Preamble: The Hydrazide Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

In the landscape of medicinal chemistry, the hydrazide moiety (-CONHNH2) and its derivatives, particularly hydrazones (-C=N-NH-), represent a class of "privileged structures."[1][2] This is due to their synthetic accessibility and their ability to form stable complexes and hydrogen bonds, allowing them to interact with a wide array of biological targets.[3][4] An expanding body of research highlights their potential as potent anti-inflammatory agents, capable of modulating key biochemical pathways involved in inflammation and pain.[4][5]

This guide provides a comprehensive framework for the preliminary anti-inflammatory screening of novel hydrazide compounds. It is designed for researchers at the forefront of drug discovery, offering not just protocols, but the underlying scientific rationale for each methodological choice. Our approach is built on a tiered screening cascade, beginning with rapid, cost-effective in-vitro assays and progressing to a well-established in-vivo model. This ensures a logical, evidence-based progression for identifying promising lead candidates while conserving resources.

Part 1: Foundational Concepts in Inflammation for Compound Screening

A successful screening campaign begins with a clear understanding of the target pathology. Inflammation is a complex biological response involving a network of cells, signaling molecules, and enzymatic pathways.[6] For preliminary screening, we focus on key, measurable events in the inflammatory cascade that are known to be modulated by established anti-inflammatory drugs.

The primary targets for our initial screening funnel are:

-

Protein Denaturation: Inflammation can cause proteins in tissues to denature, losing their biological function and triggering a further inflammatory response.[7]

-

Membrane Instability: The membranes of lysosomes, cellular organelles containing digestive enzymes, can become unstable during inflammation, releasing their contents and causing tissue damage.[8]

-

The Arachidonic Acid Cascade: This is a central pathway in inflammation. The enzymes Cyclooxygenase (COX) and Lipoxygenase (LOX) convert arachidonic acid into pro-inflammatory mediators like prostaglandins (PGs) and leukotrienes (LTs), respectively.[9][10] Dual inhibition of COX and LOX is an emerging therapeutic strategy.[11][12]

-

Pro-inflammatory Cytokines: Molecules like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key signaling proteins that orchestrate and amplify the inflammatory response.[13][14]

The following diagram illustrates the general workflow for a preliminary anti-inflammatory screening cascade.

Part 2: In-Vitro Screening Methodologies

In-vitro assays are the cornerstone of preliminary screening. They are rapid, require small amounts of compound, and avoid the ethical and financial complexities of animal testing at the initial stage.

Inhibition of Protein Denaturation Assay

-

Expertise & Causality: Protein denaturation is a well-documented cause of inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit protein denaturation.[10] This assay, therefore, serves as an excellent initial test. If a hydrazide compound can prevent the heat- or chemical-induced denaturation of a standard protein like Bovine Serum Albumin (BSA) or egg albumin, it suggests a potential anti-inflammatory action.[15]

-

Self-Validating Protocol:

-

Preparation of Solutions:

-

Prepare a 0.5% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).

-

Prepare stock solutions of the test hydrazide compounds and a standard drug (e.g., Diclofenac Sodium) in a suitable solvent (e.g., DMSO), then create a series of dilutions (e.g., 50, 100, 200, 400, 800 µg/mL) in PBS.

-

-

Assay Setup:

-

In a set of microcentrifuge tubes, add 0.5 mL of the BSA solution.

-

Add 0.5 mL of the various test compound dilutions to their respective tubes.

-

Test Control: 0.5 mL BSA + 0.5 mL PBS (or vehicle if DMSO is used). This measures maximum denaturation.

-

Product Control: 0.5 mL of each test compound dilution + 0.5 mL PBS (to account for any inherent turbidity of the compound).

-

-

Incubation: Incubate all tubes at 37°C for 20 minutes, then heat at 70°C in a water bath for 15 minutes.[7]

-

Measurement: After cooling to room temperature, measure the turbidity (absorbance) of each solution at 660 nm using a spectrophotometer.[16][17]

-

Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = 100 × [1 - (Absorbance of Test / Absorbance of Test Control)]

-

-

Data Presentation:

| Compound | Concentration (µg/mL) | Absorbance (660 nm) | % Inhibition |

| Test Control | - | 0.850 | 0% |

| Diclofenac | 100 | 0.215 | 74.7% |

| 200 | 0.150 | 82.4% | |

| Hydrazide-01 | 100 | 0.620 | 27.1% |

| 200 | 0.433 | 49.1% | |

| ... | ... | ... | ... |

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

-

Expertise & Causality: The HRBC membrane is analogous to the lysosomal membrane.[8] The stabilization of this membrane by a test compound is a strong indicator of its ability to prevent the release of pro-inflammatory lysosomal enzymes. This method assesses the protective effect of substances against induced hemolysis.[18][19]

-

Self-Validating Protocol:

-

Preparation of HRBC Suspension:

-

Obtain fresh human blood in an anticoagulant-containing tube.

-

Centrifuge at 3000 rpm for 10 minutes, discard the plasma and buffy coat.

-

Wash the packed red blood cells three times with an equal volume of normal saline (0.9% NaCl).

-

Prepare a 10% v/v suspension of the packed cells in normal saline.

-

-

Heat-Induced Hemolysis:

-

Assay Setup: To 1 mL of each test compound concentration, add 0.5 mL of the 10% HRBC suspension.

-

Control: 1 mL of vehicle (e.g., saline) + 0.5 mL of HRBC suspension.

-

Standard: 1 mL of standard drug (e.g., Diclofenac Sodium) + 0.5 mL of HRBC suspension.

-

Incubate all tubes at 56°C for 30 minutes in a water bath.

-

-

Centrifugation & Measurement:

-

Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

-

Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.[8]

-

-

Calculation: The percentage of membrane protection is calculated as: % Protection = 100 × [1 - (Absorbance of Test / Absorbance of Control)]

-

-

Data Presentation:

| Compound | Concentration (µg/mL) | Absorbance (560 nm) | % Protection |

| Control (Max Lysis) | - | 1.250 | 0% |

| Diclofenac | 100 | 0.450 | 64.0% |

| 200 | 0.280 | 77.6% | |

| Hydrazide-01 | 100 | 0.875 | 30.0% |

| 200 | 0.650 | 48.0% | |

| ... | ... | ... | ... |

-

Trustworthiness Note: It is critical to ensure that any solvent used (like methanol) is completely removed from extracts, as even trace amounts can interfere with the assay and yield misleading results.[20]

Part 3: Targeting Key Enzymatic Pathways

While direct enzyme inhibition assays can be complex for initial screening, understanding the primary enzymatic drivers of inflammation is crucial for interpreting results and planning next steps. The arachidonic acid pathway is paramount.

-

Expertise & Causality: The enzymes COX-1/COX-2 and 5-LOX are responsible for producing prostaglandins and leukotrienes, respectively.[9] These eicosanoids are potent mediators of pain, fever, and edema.[21] Many successful NSAIDs function by inhibiting COX enzymes.[22] Compounds that can dually inhibit both COX and LOX are of significant interest as they may offer broader anti-inflammatory coverage with a potentially improved side-effect profile.[11]

The diagram below illustrates this critical pathway.

Part 4: In-Vivo Screening: Carrageenan-Induced Paw Edema Model

After a compound has demonstrated promising activity in in-vitro assays, a proof-of-concept study in a living system is the logical next step.[23] The carrageenan-induced paw edema model is the industry standard for evaluating acute anti-inflammatory activity.[24][25]

-

Expertise & Causality: Subplantar injection of carrageenan, a polysaccharide, induces a highly reproducible, biphasic inflammatory response.[26]

-

Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.[24]

-

Late Phase (2.5–6 hours): Primarily mediated by the overproduction of prostaglandins, involving the upregulation of COX-2.[24] This biphasic nature allows for insights into the potential mechanism of action. Inhibition of the late phase suggests a compound may be acting via COX inhibition, similar to traditional NSAIDs.[24]

-

-

Self-Validating Protocol:

-

Animal Acclimatization & Grouping:

-

Acclimatize male Wistar rats or Swiss albino mice for at least one week.

-

Divide animals into groups (n=6 per group):

-

-

Drug Administration: Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to carrageenan injection.[24][28]

-

Induction of Edema:

-

Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24][29]

-

Calculation:

-

Increase in Paw Volume = Vt - V₀

-

% Inhibition of Edema = [ (Control Paw Volume - Test Paw Volume) / Control Paw Volume ] × 100

-

-

-

Experimental Workflow Diagram:

-

Data Presentation:

| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |

| Vehicle Control | - | 0.85 ± 0.05 | 0% |

| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |

| Hydrazide-01 | 20 | 0.68 ± 0.06 | 20.0% |

| Hydrazide-01 | 50 | 0.45 ± 0.04 | 47.1% |

| *Values are Mean ± SEM. p<0.05 compared to Vehicle Control. |

Part 5: Synthesis of Findings and Advancing the Lead

The culmination of this preliminary screening process is the synthesis of data from all assays. A promising hydrazide lead candidate will exhibit a dose-dependent effect in multiple assays:

-

Strong Candidate Profile: Significant inhibition of protein denaturation, robust stabilization of HRBC membranes, and a statistically significant reduction in carrageenan-induced paw edema (particularly in the 3-5 hour phase, suggesting COX-pathway interaction).

Compounds meeting these criteria are prioritized for the next stages of the drug development pipeline, which include lead optimization, more specific mechanistic studies (e.g., in-vitro COX-1/COX-2 selectivity assays, cytokine profiling via ELISA), and preclinical toxicology assessments.[30][31] This structured, multi-faceted screening approach ensures that only the most promising, well-characterized compounds advance, maximizing the potential for success in the long and rigorous journey of drug development.[22]

References

-

Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (URL: [Link])

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (URL: [Link])

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (URL: [Link])

-

HRBC membrane stabilization: Significance and symbolism. (URL: [Link])

-

2.7. Carrageenan-induced paw edema assay - Bio-protocol. (URL: [Link])

-

Development of anti-inflammatory drugs - the research and development process - PubMed. (URL: [Link])

-

Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One - Research journals. (URL: [Link])

-

Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (URL: [Link])

-

Development of Anti-Inflammatory Drugs - the Research & Development Process. (URL: [Link])

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (URL: [Link])

-

Is the Human Red Blood Cell Membrane Stabilization Assay a reliable method for assessing anti-inflammatory activity of a substance? | ResearchGate. (URL: [Link])

-

Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. (URL: [Link])

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (URL: [Link])

-

Synthesis and Pharmacological Profile of Hydrazide Compounds - ResearchGate. (URL: [Link])

-

Studies of synthesis and characterization of hydrazides derivative. (URL: [Link])

-

Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de. (URL: [Link])

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - MDPI. (URL: [Link])

-

Anti-Inflammatory Activity Assay Using the Human Red Blood Cell Membrane Stabilization Method for Pasote Leaf Extract (Dysphania ambrosioides L.) - SAS Publishers. (URL: [Link])

-

Inflammation pathways and inhibition by targeting of the enzymes COX-2,... - ResearchGate. (URL: [Link])

-

Drug development process: combating pain | OpenLearn - The Open University. (URL: [Link])

-

Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - ResearchGate. (URL: [Link])

-

Membrane Stabilization assay for Anti-inflammatory activity yields misleading results for samples containing traces of Methanol - Asian Journal of Pharmaceutical Research. (URL: [Link])

-

A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed. (URL: [Link])

-

Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PubMed. (URL: [Link])

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. (URL: [Link])

-

Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (URL: [Link])

-

Advances in anti-inflammatory drug development. (URL: [Link])

-

In vivo preclinical models for immune-mediated inflammatory disease drug development. (URL: [Link])

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop - Semantic Scholar. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Hydrazone Derivatives as Anti-inflammatory Agents | Bentham Science Publishers. (URL: [Link])

-

Drug Development - Hans Haecker Lab. (URL: [Link])

-

Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. (URL: [Link])

-

Protein denaturation method: Significance and symbolism. (URL: [Link])

-

Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - Brieflands. (URL: [Link])

-

Evaluating patients' individual response regarding anti-inflammatory preparations using the TNF-αinhibitor test - IMD Berlin. (URL: [Link])

-

Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation - Pharmacy Education. (URL: [Link])

-

TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (URL: [Link])

-

Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. (URL: [Link])

-

Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

(PDF) Synthesis, Characterization and Preliminary Antimicrobial and Antiinfl ammatory Evaluation of New Ibuprofen Hydrazide Derivatives - ResearchGate. (URL: [Link])

-

Design, Synthesis, Characterization and Non-steroidal Anti-Inflammatory Activity of Novel Oxazolone Derivatives - Asian Journal of Pharmaceutical Research. (URL: [Link])

-

Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed. (URL: [Link])

-

Anti-inflammatory activity against TNF-and IL-6. - ResearchGate. (URL: [Link])

-

Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments. (URL: [Link])

Sources

- 1. Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Membrane stabilization as a mechanism of the anti-inflammatory activity of ethanolic root extract of Choi (Piper chaba) | springermedizin.de [springermedizin.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. wisdomlib.org [wisdomlib.org]

- 16. jddtonline.info [jddtonline.info]

- 17. asianjpr.com [asianjpr.com]

- 18. wisdomlib.org [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. asianjpr.com [asianjpr.com]

- 21. researchgate.net [researchgate.net]

- 22. Drug development process: combating pain | OpenLearn - Open University [open.edu]

- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. hygeiajournal.com [hygeiajournal.com]

- 28. inotiv.com [inotiv.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

Exploring the Therapeutic Potential of Hydrazobenzene Derivatives: A Frontier in Medicinal Chemistry

An In-depth Technical Guide

Executive Summary

The landscape of medicinal chemistry is dominated by scaffolds that have demonstrated broad biological activity and synthetic versatility. While classes like hydrazones and hydrazides are subjects of extensive research, the parent hydrazobenzene (1,2-diphenylhydrazine) scaffold and its derivatives represent a largely underexplored frontier. This technical guide provides a comprehensive analysis of hydrazobenzene, distinguishing it from its more studied relatives and critically evaluating its therapeutic potential. By examining its synthesis, known metabolic fate, and the activities of structurally related compounds (azobenzenes), we aim to provide a forward-looking perspective. This guide is structured not as a review of established therapies, but as a foundational document for researchers poised to investigate this nascent field, complete with detailed synthetic and screening protocols to catalyze future discovery.

The Hydrazobenzene Scaffold: A Clarification of Structure and State of the Field

A frequent point of confusion in chemical literature and database searches is the conflation of hydrazobenzene with hydrazones and hydrazides. For the drug development professional, a precise understanding of these differences is critical as they dictate chemical properties, stability, and biological activity.

Hydrazobenzene is a distinct chemical entity, 1,2-diphenylhydrazine, characterized by a nitrogen-nitrogen single bond with each nitrogen atom bonded to a phenyl group. Its derivatives are formed by substitution on these phenyl rings.

In contrast, Hydrazones (R₁R₂C=NNR₃R₄) feature a carbon-nitrogen double bond and are typically formed from the condensation of a hydrazine with an aldehyde or ketone.[1] Hydrazides (R-C(=O)NHNH₂) contain a carbonyl group attached to a hydrazine moiety. The vast majority of contemporary research into "hydrazine-containing" therapeutics focuses on hydrazones and hydrazides, which exhibit a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

The therapeutic potential of the core hydrazobenzene scaffold remains, by comparison, significantly under-investigated. The reasons for this may include concerns about metabolic stability and potential toxicity, as the N-N bond can be labile and is metabolically linked to known carcinogens like benzidine.[5] This guide directly addresses this knowledge gap, providing a scientifically grounded framework for future exploration.

Table 1: Structural Comparison of Hydrazine-Based Scaffolds

| Scaffold | Core Structure | Key Functional Group | State of Therapeutic Research |

| Hydrazobenzene | C₆H₅-NH-NH-C₆H₅ | N-N Single Bond (Hydrazine) | Nascent / Underexplored |

| Hydrazone | R₂C=N-NHR | C=N Double Bond (Imine) | Extensive / Well-Established |

| Hydrazide | R-C(=O)NHNH₂ | Carbonyl-Hydrazine | Well-Studied[6] |

Synthetic Pathways to the Hydrazobenzene Core

The primary and most established routes to synthesize hydrazobenzene and its substituted derivatives involve the controlled reduction of either nitroarenes or azobenzenes. The choice of method is critical, as over-reduction can lead to the formation of aniline byproducts.

Reduction of Nitroaromatics

The reduction of nitroaromatics under specific conditions is a common method for forming the N,N'-diarylhydrazine bond.

-

Rationale: This is often the most direct route, starting from commercially available substituted nitrobenzenes. The key challenge is halting the reduction at the hydrazobenzene stage without proceeding to the corresponding aniline.

-

Methodology: Catalytic hydrogenation is a frequently employed method. The reaction's outcome is highly dependent on the catalyst, solvent, and pH. Alkaline conditions are known to favor the formation of hydrazobenzene derivatives.[5]

Caption: Fig 2. Proposed workflow for exploring hydrazobenzene derivatives.

Detailed Experimental Protocols

To facilitate research in this area, we provide detailed, self-validating protocols for key initial experiments.

Protocol 6.1: Synthesis of a Model Hydrazobenzene Derivative (4,4'-Dichlorohydrazobenzene)

This protocol is based on the reduction of the corresponding azobenzene.

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of 4,4'-dichloroazobenzene in 100 mL of ethanol with gentle heating.

-

Addition of Reducing Agent: Cool the solution to room temperature. In a separate beaker, dissolve 1.5 g of sodium borohydride (NaBH₄) in 10 mL of 0.1 M NaOH.

-

Reaction: Add the NaBH₄ solution dropwise to the stirred azobenzene solution over 30 minutes. The characteristic color of the azobenzene should fade.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Quenching: Slowly add 50 mL of deionized water to quench the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Recrystallize the resulting solid from ethanol/water to yield pure 4,4'-dichlorohydrazobenzene.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 6.2: Primary Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effect of newly synthesized compounds on a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test hydrazobenzene derivative in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Use a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. A dose-dependent decrease in viability indicates cytotoxic activity.

Conclusion and Future Outlook

The hydrazobenzene scaffold represents a significant untapped resource in medicinal chemistry. While historical concerns regarding its stability and toxicological profile are valid, modern synthetic strategies and rational drug design offer pathways to mitigate these risks. By creating derivatives that are resistant to the benzidine rearrangement and by focusing on localized activation mechanisms, it may be possible to unlock novel therapeutic activities. The true potential of this chemical class will only be revealed through systematic synthesis and rigorous biological screening. This guide serves as a call to action and a foundational blueprint for researchers to begin this important work, potentially opening up new avenues for the treatment of cancer, inflammation, and other challenging diseases.

References

Please note that due to the nascent stage of research on the therapeutic potential of hydrazobenzene derivatives, some references point to the well-documented activities of the structurally related hydrazones and azobenzenes to provide scientific context and a basis for hypothetical exploration.

-

A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). Trade Science Inc.[Link]

-

Synthesis, Biological Activity, and Molecular Docking Studied of New Substituted Hydrazones. (2025). ResearchGate. [Link]

-

Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. (n.d.). International Journal of Pharma and Bio Sciences. [Link]

-

Properties and Uses of Substituted Hydrazones. (2018). Natural Sciences Publishing. [Link]

-

Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. (2019). PubMed. [Link]

-

N,N-Diphenylhydrazine | C12H12N2 | CID 10739. (n.d.). PubChem. [Link]

-

Yonghui WANG | GlaxoSmithKline, London | GSK | Department of Medicinal Chemistry | Research profile. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of Antimicrobial and Antioxidant Activities of Some Phenylhydrazones Derived from 4-(4'-hydrazinylphenyl)-4H-1, 2, 4-Triazole. (2021). International Journal of Pharmaceutical Research. [Link]

-

Emerging Tools Manual. (n.d.). Scribd. [Link]

-

Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. (1977). EPA. [Link]

-

Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. (2023). MDPI. [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide. (2025). TÜBİTAK Academic Journals. [Link]

-

Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. (2022). Scientific Research Publishing. [Link]

- PT65946B - Process for the manufacture of glucosamine derivatives. (n.d.).

-

Biological Activities of Hydrazone Derivatives. (2011). Arkivoc. [Link]

Sources

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Application Note: HPLC Method Development for N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene

This Application Note is designed for researchers and analytical scientists developing quantification methods for N-(2-Carboxy-2-hydroxycaproyl)hydrazobenzene (hereafter referred to as 2-OH-CHHB ).

Based on the chemical nomenclature, this compound is a hydroxylated derivative of Bumadizone (N-(2-carboxycaproyl)hydrazobenzene), a non-steroidal anti-inflammatory drug (NSAID). The addition of the hydroxyl group at the alpha-carbon (2-position) significantly alters the polarity and stability profile compared to the parent compound, requiring a tailored HPLC approach that addresses oxidative instability and polar retention .

Executive Summary

This guide outlines the development of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-OH-CHHB . Due to the presence of the hydrazobenzene core (susceptible to oxidation to azobenzene) and the alpha-hydroxy-carboxylic acid moiety (hydrophilic/chelating potential), standard C18 methods often fail to provide adequate peak shape or stability.

This protocol utilizes a Polar-Embedded C18 stationary phase combined with a low-pH buffered mobile phase to ensure protonation of the carboxylic acid, prevent metal chelation, and separate the analyte from its oxidative degradants (azobenzenes).

Physicochemical Profiling & Challenges

Before method development, the analyte's properties must dictate the chromatographic conditions.

| Property | Chemical Feature | Chromatographic Impact |

| Core Structure | 1,2-Diphenylhydrazine | High Oxidation Risk: Readily oxidizes to the azo form ( |

| Acidic Group | Carboxylic Acid (-COOH) | pH Dependent Retention: pKa |

| Polar Group | Fronting/Tailing: Increases polarity. May cause peak fronting on standard C18 columns due to secondary silanol interactions. | |

| Chromophore | Biphenyl System | UV Detection: Strong absorbance expected at 235–245 nm (hydrazobenzene core). |

Method Development Strategy

The following decision tree illustrates the logic used to select the stationary phase and mobile phase, ensuring "Expertise & Experience" is applied rather than trial-and-error.

Figure 1: Decision matrix for selecting chromatographic conditions based on the specific functional groups of 2-OH-CHHB.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3]

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.

-

Reagents:

-

Acetonitrile (HPLC Grade).[1]

-

Potassium Dihydrogen Phosphate (

). -

Orthophosphoric Acid (85%).

-

Stabilizer: Ascorbic Acid (Analytical Grade) - Essential for preventing oxidation of the hydrazobenzene core.

-

Chromatographic Conditions

This method is optimized to separate the parent hydrazobenzene from potential azo-degradation products.

| Parameter | Setting / Specification | Rationale |

| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), | The polar-embedded group shields silanols, improving peak shape for the hydroxy/carboxy moiety. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.8 | Low pH suppresses carboxylic acid ionization ( |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for phenyl-based compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |

| Detection | UV 240 nm (Quantification) & 320 nm (Impurity Monitor) | 240 nm is the max for hydrazobenzene; 320 nm detects the Azobenzene oxidation product (yellow/orange). |

| Injection Vol | 20 |

Gradient Program

A gradient is required because the oxidative degradant (the azo derivative) is significantly more hydrophobic than the parent hydrazobenzene.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Initial equilibration |

| 10.0 | 40 | 60 | Elution of 2-OH-CHHB |

| 15.0 | 20 | 80 | Wash (Elution of Azo-dimers) |

| 18.0 | 20 | 80 | Hold |

| 18.1 | 70 | 30 | Return to initial |

| 25.0 | 70 | 30 | Re-equilibration |

Sample Preparation (The "Self-Validating" Step)

The most critical source of error for hydrazobenzene quantification is ex-vivo oxidation during sample prep. The following protocol includes an "Internal Stability Check."

Diluent Preparation (Antioxidant Buffer)

Prepare a mixture of Water:Acetonitrile (50:50) containing 0.1% Ascorbic Acid .

-